molecular formula C21H24ClNO2S B2621176 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 1797738-55-6

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2621176
CAS No.: 1797738-55-6
M. Wt: 389.94
InChI Key: XVYAMPVQENBONV-UHFFFAOYSA-N
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Description

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazepane ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring and aromatic groups facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
  • 2-(2-Chlorophenyl)-1-[7-(2-thienyl)-1,4-thiazepan-4-yl]ethanone

Comparison: Compared to similar compounds, 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct binding affinities and selectivities, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2S/c1-25-17-9-6-16(7-10-17)8-11-21(24)23-13-12-20(26-15-14-23)18-4-2-3-5-19(18)22/h2-7,9-10,20H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYAMPVQENBONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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